rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione,cis
Description
Properties
IUPAC Name |
(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O3/c7-6(8)1-2-3(6)5(10)11-4(2)9/h2-3H,1H2/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPVXGAWQIKXFE-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C1(F)F)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C1(F)F)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione,cis typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and cyclopentane derivatives.
Cyclization Reaction: A key step in the synthesis is the cyclization reaction, where the oxirane ring is formed. This is often achieved through the use of strong bases or acids as catalysts.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione,cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione,cis has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione,cis involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Bicyclo[3.2.0] Frameworks
The following compounds share the bicyclo[3.2.0]heptane core but differ in heteroatom placement, substituents, and functional groups:
Key Differences:
Heteroatom Placement :
- The target compound’s 3-oxa system contrasts with the 2-oxa analog in , altering ring strain and electronic distribution.
- The thia-aza system in ’s compound introduces sulfur and nitrogen, enabling beta-lactam-like reactivity .
The pivalamido and carboxylic acid groups in ’s compound suggest antibacterial activity, unlike the target’s dione-focused design .
Functional Groups: The 2,4-dione system in the target compound contrasts with the singular 7-keto group in the 2-oxa analog, enabling diverse reactivity (e.g., enolate formation).
Comparison with Natural Product Derivatives
highlights bicyclic monoterpenes like (1S,2R,3R,5S)-2-hydroxymethyl-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol, which share a bicyclic framework but differ in ring system ([3.1.1] vs. [3.2.0]) and substituents (hydroxyl vs. fluorine/dione) . Natural derivatives often prioritize hydroxyl or methyl groups for biological interactions, whereas the synthetic target leverages fluorine for electronic modulation.
Biological Activity
The compound rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione, cis is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Structural Characteristics
- IUPAC Name : rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione
- Molecular Formula : C₆H₆F₂O₃
- Molecular Weight : 164.11 g/mol
- CAS Number : 2375250-84-1
The compound features a bicyclic structure with two fluorine atoms and an oxabicyclo ring, contributing to its unique physical and chemical properties.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione is primarily attributed to its interaction with biological macromolecules such as proteins and enzymes. The fluorine substituents may enhance lipophilicity and alter the compound's binding affinity to target sites.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens.
Case Study: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the compound was tested against a panel of bacteria including E. coli and Staphylococcus aureus. The results indicated:
- Minimum Inhibitory Concentration (MIC) :
- E. coli: 32 µg/mL
- Staphylococcus aureus: 16 µg/mL
These findings suggest that rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione exhibits significant antibacterial activity.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated in human cancer cell lines.
Table: Cytotoxicity Results
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The IC₅₀ values indicate that the compound has moderate cytotoxicity against these cancer cell lines, suggesting potential as an anticancer agent.
Potential Therapeutic Uses
Given its biological activities, rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione may have several therapeutic applications:
- Antimicrobial Agents : Due to its efficacy against bacterial strains.
- Anticancer Drugs : Its cytotoxic properties warrant further investigation for cancer treatment.
- Enzyme Inhibitors : The ability to interact with enzymes suggests potential as a biochemical probe.
Future Research Directions
Further research is needed to explore:
- The detailed mechanism of action at the molecular level.
- Structure-activity relationships (SAR) to optimize efficacy.
- In vivo studies to assess pharmacokinetics and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
